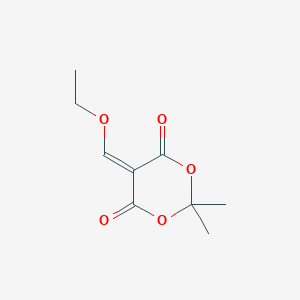

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Beschreibung

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), characterized by an ethoxymethylene group at the 5-position. This compound belongs to the class of 5-arylmethylene/alkylidene Meldrum’s acid derivatives, which are widely employed as intermediates in organic synthesis due to their electrophilic reactivity and versatility in forming heterocyclic frameworks . The ethoxy substituent introduces unique electronic and steric effects, influencing its reactivity in cyclization, condensation, and nucleophilic addition reactions.

Eigenschaften

IUPAC Name |

5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNGTZFEHJVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415826 | |

| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-86-2 | |

| Record name | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15568-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Cyclocondensation Reactions with Amines

This compound reacts with primary amines to form heterocyclic systems. The ethoxymethylene group acts as an electrophilic site, enabling nucleophilic attack by amines.

Example Reaction:

Reagents :

- 3-Fluoro-pyridin-4-ylamine

- Isopropyl alcohol (solvent)

Conditions : Stirring at 25°C for 2 hours .

Product : 5-[(3-Fluoro-pyridin-4-ylamino)-methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Yield : 99% .

Key Mechanism:

- Nucleophilic attack by the amine on the ethoxymethylene carbon.

- Elimination of ethanol.

- Formation of a stabilized enamine structure .

Example Reaction:

Reagents :

- 4-Bromoaniline

- Ethanol (solvent)

Conditions : Reflux at 80°C for 3 hours .

Product : 5-((4-Bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Yield : 99.7% .

Subsequent Cyclization :

Thermal treatment (220°C in diphenyl ether) forms 6-bromoquinolin-4-ol in 59.9% yield .

Thermal Decomposition and Rearrangement

Under high temperatures, the compound undergoes retro-Diels-Alder reactions or ketene formation.

Example Reaction:

Conditions : Heating at 220°C in diphenyl ether .

Product : Quinolin-4-one derivatives via cyclization and elimination of CO₂ and acetone .

Reactivity with Thiazole Derivatives

Used to synthesize thiazole-containing heterocycles through nucleophilic substitution.

Example Reaction:

Reagents :

- Ethyl 2-aminothiazole-4-methyl-5-carboxylate

- Acetonitrile (solvent)

Conditions : Heating at 70°C for 1.5 hours .

Product : Thiazole-fused dioxane-dione derivative

Yield : 60% .

Comparative Reaction Yields and Conditions

Key Research Findings

- Regioselectivity : The ethoxymethylene group directs nucleophilic attack to the α-position, favoring six-membered ring formation .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to alcohols .

- Thermal Stability : Decomposition above 200°C limits applications requiring high-temperature conditions .

Wissenschaftliche Forschungsanwendungen

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as a dioxane derivative, is a compound that has garnered attention in various scientific domains due to its unique structural properties and potential applications. This article delves into the applications of this compound, supported by data tables and insights from recent research findings.

Synthesis of Bioactive Compounds

One of the primary applications of this compound is in the synthesis of bioactive compounds. Its structure allows it to serve as a versatile building block in organic synthesis, particularly in the formation of more complex molecular frameworks. For example, it can be utilized in nucleophilic vinylic substitution reactions to create derivatives with enhanced biological activity .

Pharmaceutical Development

Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including vascular endothelial growth factor (VEGF) receptors. This suggests potential applications in treating cancers associated with VEGF activity dysfunction, such as breast and lung cancer . The compound's ability to modify biological pathways makes it a candidate for drug development.

Material Science

In material science, derivatives of dioxane compounds are being explored for their properties in creating polymers and other materials with specific functionalities. The unique chemical structure can impart desirable mechanical and thermal properties to polymeric materials .

Agricultural Chemistry

The compound's reactivity also opens avenues for its application in agricultural chemistry, particularly in the development of agrochemicals that can enhance crop yield or provide pest resistance . Its derivatives may serve as effective agents against various agricultural pests.

Case Study 1: Synthesis Pathways

A study demonstrated the successful synthesis of novel compounds using this compound as a starting material. Researchers employed a series of nucleophilic substitutions that yielded compounds with improved pharmacological profiles compared to their precursors .

Case Study 2: Anti-Cancer Activity

In vitro studies have shown that certain derivatives exhibit significant anti-cancer activity by inhibiting cell proliferation in cancer cell lines. These findings suggest that modifications to the dioxane structure can lead to compounds with therapeutic potential against various forms of cancer .

Wirkmechanismus

The mechanism of action of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in nitro-substituted analogs) enhance electrophilicity at the methylene carbon, facilitating nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., 2,3-dihydroindenyl in 19i’) hinder reactivity in crowded environments, whereas smaller groups like –CH₂OH allow for faster kinetics .

- Biological Relevance: Amino-substituted derivatives (e.g., 5-[(4-acetylphenyl)aminomethylene]) are critical intermediates for 4(1H)-quinolone antibiotics, demonstrating antimicrobial and anticancer activities .

Conventional Methods

- Solvent-Based: Ethanol or THF with heating (80–100°C) is standard for synthesizing amino- or thio-substituted derivatives, albeit with moderate yields (68–81%) .

- Microwave-Assisted: Rapid synthesis of 2-alkyl-4-quinolones from 5-(methylthio)methylene derivatives and aromatic amines under microwave irradiation reduces reaction times from hours to minutes .

Cyclization Reactions

- Quinolone Formation: Amino-substituted derivatives undergo cyclization with enol ethers to yield 4(1H)-quinolones, a scaffold prevalent in fluoroquinolone antibiotics .

- Heterocycle Synthesis : Furyl- or indenyl-substituted analogs participate in Diels-Alder reactions, forming polycyclic structures for material science .

Stability and Handling

- Hydrolytic Sensitivity : Hydroxymethylene derivatives (–CH₂OH) are prone to hydrolysis, requiring anhydrous conditions, whereas ethoxymethylene analogs exhibit improved moisture resistance .

- Thermal Stability : Aromatic derivatives (e.g., 4-methoxybenzylidene) display higher thermal stability due to resonance stabilization, enabling use in high-temperature reactions .

Crystallographic and Spectroscopic Insights

- Crystal Packing: Hydrogen bonding (N–H⋯O, C–H⋯O) dominates the supramolecular architecture of amino-substituted derivatives, forming 1D chains or 2D networks .

- Conformational Flexibility : The dioxane ring adopts a boat or chair conformation depending on substituent bulkiness, as seen in 5-(2,3-dihydroindenyl) derivatives .

Biologische Aktivität

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 15568-86-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 200.19 g/mol. It has a density of about and a boiling point of at .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. In vitro tests have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 µM | |

| Escherichia coli | 40 µM | |

| Pseudomonas aeruginosa | 30 µM | |

| Bacillus subtilis | 15 µM |

The compound exhibited lower MIC values compared to standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically utilize cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

Table 2: Cytotoxicity of this compound

These results indicate that while the compound possesses cytotoxic effects on cancer cell lines, it is essential to further investigate its selectivity and potential side effects.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar to other dioxane derivatives, this compound may interfere with DNA replication processes in bacteria.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in bacterial cells leading to cell death.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific bacterial enzymes crucial for survival.

Case Studies

A notable study published in MDPI evaluated the antibacterial efficacy of various dioxane derivatives including this compound against resistant strains of bacteria. The study reported that this compound showed promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the common synthetic routes for 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

Q. How can reaction yields be optimized using green chemistry principles?

- Methodological Answer : Replace organic solvents with water and employ phase-transfer catalysts like HTMAB to enhance reactivity. Adjust the molar ratio of aldehyde to Meldrum’s acid (1:1.2) to minimize side products. Microwave-assisted synthesis reduces reaction time to <1 hour with comparable yields .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-deficient ethoxymethylene group undergoes nucleophilic attack at the α-carbon. DFT studies reveal that the dioxane ring’s distortion lowers activation energy by stabilizing transition states through intramolecular hydrogen bonds (O–H⋯O). Substituent effects (e.g., electron-withdrawing groups) further modulate reactivity .

Q. How can contradictions in spectroscopic data be resolved?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For ambiguous carbonyl signals, employ variable-temperature NMR to distinguish dynamic effects from structural isomerism. Compare crystallographic data (bond lengths/angles) with computational models (B3LYP/6-31G**) .

Q. What role does this compound play in synthesizing bioactive quinolones?

Q. How do hydrogen-bonding networks affect its stability?

- Methodological Answer : Intramolecular O–H⋯O bonds between the dioxane ring and ethoxymethylene group stabilize zwitterionic states, reducing susceptibility to hydrolysis. Crystal packing analysis (e.g., R₂²(20) motifs) shows dimeric structures that enhance thermal stability up to 150°C .

Q. What computational methods predict its reactivity in multicomponent reactions?

Q. How is it applied in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.